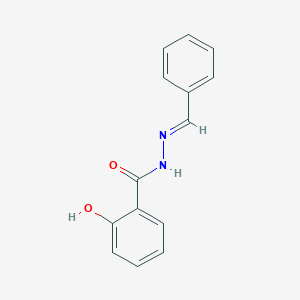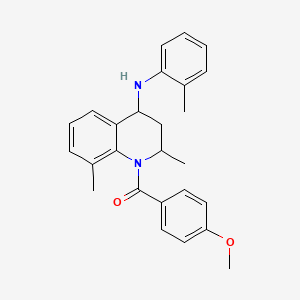![molecular formula C16H12Cl2N2O3 B3838857 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3838857.png)
1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one, also known as DCMNP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are organic compounds that have been found to exhibit a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, as well as the production of certain cytokines involved in inflammation.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been found to have antimicrobial properties, and has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been found to exhibit a wide range of biological activities, making it a versatile compound for research purposes. However, one of the limitations of using 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for research on 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one. One area of interest is in the development of new anti-cancer therapies based on the compound. Studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one may be effective against a wide range of cancer cell lines, and further research may lead to the development of new treatments. In addition, research on the anti-inflammatory and antimicrobial properties of 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one may lead to the development of new therapies for these conditions. Finally, further studies on the mechanism of action of 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one may lead to a better understanding of its biological activities, and may help to identify new targets for drug development.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has anti-cancer properties, and has been found to inhibit the growth of various cancer cell lines. 1-(3,4-dichlorophenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-8-12(20(22)23)3-5-15(10)19-7-6-16(21)11-2-4-13(17)14(18)9-11/h2-9,19H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXVXVYZVIXKOG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3,4-dichlorophenyl)-3-(2-methyl-4-nitroanilino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(diethylamino)ethyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B3838777.png)
![3-(2-chlorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838784.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B3838789.png)

![N-(2-(2-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3838811.png)

![3-(1-naphthyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838820.png)
![7-ethyl-8-[(3-hydroxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3838830.png)


![N-methyl-N-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}tetrahydro-3-furanamine](/img/structure/B3838844.png)
![4-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol](/img/structure/B3838865.png)
